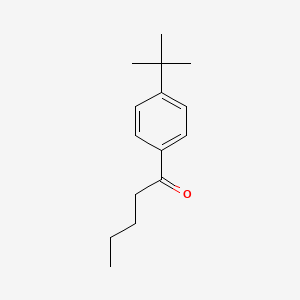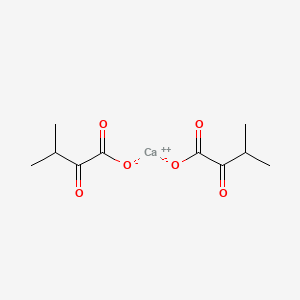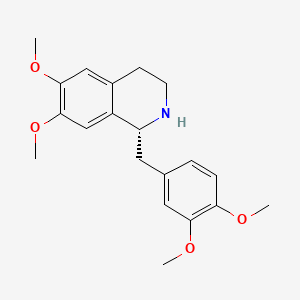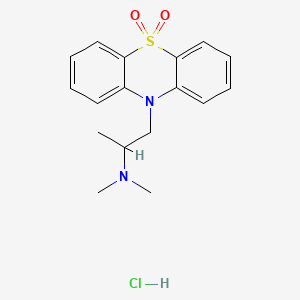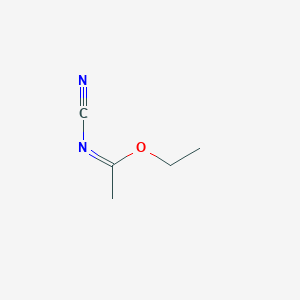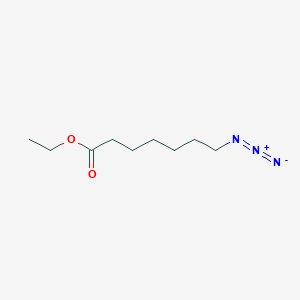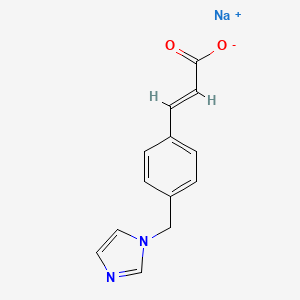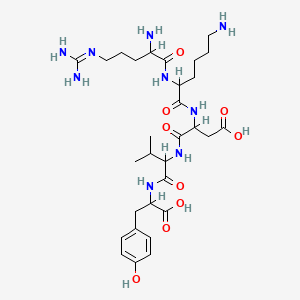
Thymopoietin pentapeptide
Übersicht
Beschreibung
Thymopoietin pentapeptide, also known as Thymopentin or TP5, is a synthetic pentapeptide corresponding to the amino acids 32-36 of thymopoietin . It exhibits the full biological activity of the natural hormone and is an immunomodulator. It has been studied for possible use in the treatment of rheumatoid arthritis, AIDS, and other primary immunodeficiencies .
Synthesis Analysis
The pentapeptide arginyl-lysyl-aspartyl-valyl-tyrosine, corresponding to amino acid residues 32–36 in thymopoietin, was synthesized . A novel method for Fmoc/tBu solution-phase peptide synthesis and the development of a new benzyl-type GAP protecting group is reported . This new GAP protecting group is utilized in place of a polymer support, facilitating C→N Fmoc peptide synthesis without chromatography, recrystallization, or polymer supports .Molecular Structure Analysis
The molecular formula of Thymopoietin pentapeptide is C30H49N9O9 . Its molecular weight is 679.8 g/mol . The IUPAC name is 3-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid .Wissenschaftliche Forschungsanwendungen
Induction of Cellular Differentiation
The thymopoietin pentapeptide, arginyl-lysyl-aspartyl-valyl-tyrosine, induces the differentiation of murine prothymocytes to thymocytes and inhibits the differentiation of B lineage cells. This action mirrors the unique properties of the parent molecule, thymopoietin, suggesting the pentapeptide's role in active site functionality and potential as a therapeutic substitute (Goldstein et al., 1979).
Enhancement of Phagocytosis
Thymopoietin II (32–36), also known as TP5, demonstrates biological activities similar to thymopoietin, including the induction of E-rosette formation and enhancement of phagocytosis. The exploration of structural and functional requirements of TP5 led to the development of new analogues, providing insights into its biological activities (Nawrocka-Bolewska et al., 1990).
Receptor Interaction and cGMP Elevation
Thymopentin, corresponding to thymopoietin residues 32-36, interacts with receptors on human T-cell lines, inducing intracellular cGMP elevations. Its biological activity is maintained with specific amino acid substitutions, revealing essential requirements for receptor binding and signaling (Heavner et al., 1985).
Modulation of Tumor Penetration and Immune Response
Thymopoietin pentapeptide (TP5) enhances immune response in treatments for immune deficiency, cancer, and infectious diseases. Modified versions of TP5, like TP5-iRGD, have shown increased tumor penetration and antiproliferative activity, highlighting its potential as an anticancer agent (Lao et al., 2014).
Peptide Labeling for Receptor Studies
Biologically active, radioiodinated thymopentin has been developed for receptor binding studies. The iodinated peptides retain biological activity, providing a useful tool for investigating thymopoietin receptor interactions (Venkat et al., 1991).
Immunoregulatory Balance
Thymopoietin influences immunoregulatory balance, inducing T-cell differentiation while affecting neuromuscular transmission. Its pentapeptide derivatives, like thymopentin, replicate these biological activities, emphasizing their role in immunoregulation and potential therapeutic applications (Audhya et al., 1984).
Stability and Degradative Mechanisms
Studies on the stability of thymopentin, particularly its susceptibility to proteolytic digestion, led to the development of analogs with enhanced enzymatic stability. These modifications improved resistance to degradation, maintaining biological activity and suggesting implications for therapeutic use (Heavner et al., 1986).
Wirkmechanismus
The mechanism of action of Thymopentin is not completely understood, but it promotes T-cell differentiation and maturation, increases production of INF-γ, IL2, IL3, and expression of IL2 receptors following activation by mitogens or antigens, increase NK cell activity, and increases the production of migratory inhibitory factor, MIF .
Eigenschaften
IUPAC Name |
3-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFFKRAVBDQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N9O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860899 | |
| Record name | N~5~-(Diaminomethylidene)ornithyllysyl-alpha-aspartylvalyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



